N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Crystallographic Analysis of Triazole-Hydrazide Hybrid Architecture
Single-crystal X-ray diffraction analysis reveals the compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 9.4358(5) Å, b = 10.7862(6) Å, c = 20.2246(11) Å, and β = 92.159(1)° . The asymmetric unit contains one molecule with Z = 4 and a calculated density of 1.550 Mg/m³ . The 1,2,4-triazole core adopts near-planar geometry (r.m.s. deviation = 0.0252 Å), with the 3,4,5-trimethoxyphenyl group rotated 9.6° from the triazole plane to minimize steric clashes .
Critical bond lengths include:
- N1–N2 (triazole): 1.312(3) Å
- C7–S1 (sulfanyl bridge): 1.786(2) Å
- C9–O1 (methoxy): 1.423(3) Å
The fluorophenyl-methylidene group forms a dihedral angle of 84.8° with the triazole ring, creating a twisted molecular conformation that facilitates intermolecular packing .
Electronic Configuration of Fluorophenyl-Methylidene Substituent
Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level demonstrate the 4-fluorophenyl group induces significant charge redistribution. The fluorine atom exhibits σ-withdrawing (-0.32 e) and π-donating (+0.18 e) characteristics, polarizing the methylidene bridge (C=N charge: +0.45/−0.38 e) . Natural Bond Orbital (NBO) analysis identifies three key interactions:
- LP(F) → σ*(C–C) hyperconjugation (E(2) = 6.8 kcal/mol)
- π(C=N) → π*(C–F) conjugation (E(2) = 9.2 kcal/mol)
- σ(C–H) → σ*(C–N) stabilization (E(2) = 4.1 kcal/mol)
The substituent’s dipole moment (2.38 D) creates anisotropic electrostatic potential surfaces (-28.4 kcal/mol at fluorine vs. +15.6 kcal/mol at methylidene hydrogen) .
Conformational Dynamics of Sulfanylacetohydrazide Bridge
Variable-temperature NMR (298–373 K) and molecular dynamics simulations reveal three stable conformers:
| Conformer | Dihedral Angle C–S–S–C (°) | Population (%) |
|---|---|---|
| syn | 12.4 | 58 |
| gauche | 67.8 | 32 |
| anti | 178.2 | 10 |
The syn conformer dominates due to intramolecular S···O=C interactions (2.94 Å), while the anti form is stabilized by C–H···π contacts with the trimethoxyphenyl group . Activation energy for interconversion is 9.2 kcal/mol, corresponding to a rotational barrier of 3.4 × 10¹² s⁻¹ at 298 K .
Intermolecular Interactions in Trimethoxyphenyl-Triazole Core
Crystal packing analysis identifies four dominant interaction types:
- N–H···O Hydrogen Bonds : Between hydrazide NH (1.02 Å) and triazole carbonyl O (2.89 Å)
- C–H···F Contacts : Fluorophenyl CH (1.08 Å) to adjacent F atom (2.67 Å)
- π-π Stacking : Trimethoxyphenyl centroid distance = 3.56 Å (slippage = 1.23 Å)
- S···S Chalcogen Bonds : Sulfanyl S atoms at 3.42 Å
These interactions create a three-dimensional network with void spaces of 12.8% volume, as calculated using PLATON . Hirshfeld surface analysis quantifies interaction contributions: H···H (34%), H···O/N (28%), H···F (19%), and π-π (14%) .
Properties
Molecular Formula |
C26H24FN5O4S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24FN5O4S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-30-31-26(32(25)20-7-5-4-6-8-20)37-16-23(33)29-28-15-17-9-11-19(27)12-10-17/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |
InChI Key |
CETJIICPBVYAAY-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 4-fluorobenzaldehyde and a hydrazide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities
*Hypothetical IC₅₀ based on structural analogs.
Key Observations:
Electron-Donating Groups :
- The target compound’s 3,4,5-trimethoxyphenyl group provides stronger electron-donating effects compared to pyridinyl (ZE-4c) or tert-butylphenyl () substituents. This enhances charge transfer interactions, critical for DNA intercalation or enzyme inhibition .
- Fluorine at the hydrazone moiety (target compound vs. 6i) improves metabolic stability and bioavailability compared to chlorine () .
Bioactivity :
- Anticancer Activity : The target compound’s trimethoxyphenyl group mimics colchicine-site binders in microtubule inhibitors, suggesting a mechanism distinct from pyridine-containing analogs (6i) .
- Antimicrobial Effects : QSAR studies () indicate that higher ΣQ (total charge) correlates with enhanced activity. The target compound’s electron-rich trimethoxyphenyl group likely elevates ΣQ compared to ZE-4c .
Mechanistic Insights from Structural Analogs
- Hydrazone Flexibility: Compounds with 4-(dimethylamino)benzylidene () exhibit superior antimetastatic activity due to improved hydrogen bonding with kinase targets .
- Halogen Effects : Fluorine (target compound, 6i) vs. chlorine () alters electronic profiles. Fluorine’s smaller size and higher electronegativity reduce steric hindrance, enhancing target binding .
- Sulfanyl Group Positioning : The sulfanyl bridge at position 3 (target compound, ) is critical for thiol-mediated redox modulation, contrasting with position 2 derivatives (), which show antioxidant effects .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step procedures, typically starting with the formation of the triazole ring via cyclization reactions. Key steps include:
- Triazole ring formation : Reacting substituted phenylhydrazines with thiourea derivatives under reflux conditions .
- Sulfanylacetohydrazide coupling : Introducing the sulfanyl group via nucleophilic substitution, often using cesium carbonate as a base to enhance reactivity .
- Hydrazone formation : Condensation of the hydrazide moiety with a fluorophenyl aldehyde under acidic or basic conditions . Critical conditions include controlled temperatures (reflux at 80–100°C), inert atmospheres (N₂ or Ar), and solvents like DMF or ethanol to stabilize intermediates .
Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the triazole, sulfanyl, and hydrazone moieties .
- HPLC : Purity assessment (>95% purity is typical for research-grade material) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks to verify the molecular formula (e.g., [M+H]⁺ at m/z 554.2) .
Q. What functional groups are present, and how do they contribute to bioactivity?
Key functional groups and their roles:
- Triazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) .
- Sulfanyl group : Participates in hydrogen bonding and redox reactions .
- Hydrazone moiety : Chelates metal ions and stabilizes Schiff base interactions . These groups collectively enable interactions with targets like kinases or microbial enzymes, driving antimicrobial or anticancer activity .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst selection : p-Toluenesulfonic acid for efficient cyclization .
- Solvent choice : DMSO enhances solubility of aromatic intermediates .
- Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol . Yields can increase from ~60% to >80% with these adjustments .
Q. What are the key structural determinants of biological activity in this compound?
Comparative SAR studies highlight:
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies (e.g., variable IC₅₀ values in anticancer assays) arise from:
Q. What role does crystallography (e.g., SHELX software) play in studying this compound?
SHELX is used for:
Q. Which in silico methods are effective for identifying molecular targets?
Computational approaches include:
- Molecular docking (AutoDock Vina) : Predicting binding affinities to kinases (e.g., EGFR) .
- Pharmacophore modeling : Mapping electrostatic interactions with microbial enzymes .
- MD simulations : Assessing stability of ligand-target complexes over 100 ns trajectories .
Q. How does the compound’s stability vary under different storage conditions?
Stability
| Condition | Degradation Rate | Notes |
|---|---|---|
| 4°C (dry) | <5% over 6 months | Optimal for long-term storage . |
| RT (aqueous) | 20% degradation in 1 week | Hydrolysis of hydrazone moiety . |
| Lyophilization or desiccant use is advised for aqueous formulations . |
Q. What comparative SAR insights exist for analogous triazole derivatives?
Key comparisons:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
